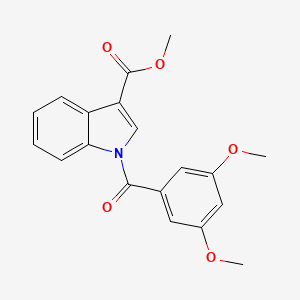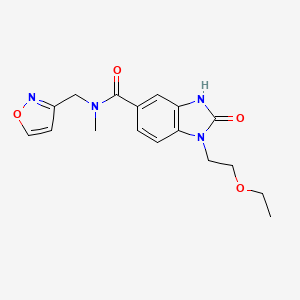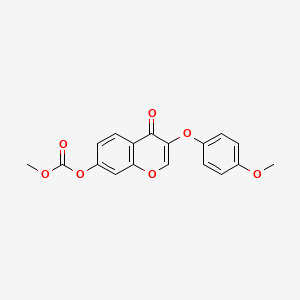![molecular formula C14H14Cl2N2O2 B5519218 1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)
1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related diazaspiro[4.4]non-ene derivatives involves reactions between specific reactants under controlled conditions. For instance, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with 4-benzylamino- and 4-arylaminopent-3-en-2-ones to yield 1-aryl-7-benzyl- and 1,7-diaryl-9-acetyl-4-cinnamoyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, highlighting a method for synthesizing complex spiro compounds (Silaichev et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as the 9-acetyl-4-cinnamoyl-3-hydroxy-1-(4-methoxyphenyl)-8-methyl-7-phenyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-dione, has been elucidated using X-ray crystallography, providing insights into the 3D arrangement of atoms within the molecule and offering a foundation for understanding its reactivity and properties (Silaichev et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[4.4]non-ene derivatives includes their ability to undergo various transformations under specific conditions. These transformations can lead to the formation of new chemical bonds and structures, illustrating the versatility of these compounds in synthetic chemistry. For example, the reaction of diphenylcyclopropenone oxime with isocyanates yielding diazaspiro[2.3]hexenones showcases the potential for creating novel diazaspiro compounds through selective reactions (Yoshida et al., 1987).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different environmental conditions. These properties are determined through experimental measurements and can significantly influence the compound's application and handling.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, define the potential applications of diazaspiro[4.4]non-ene derivatives in chemical synthesis and other areas. Studies such as those on the reactivity of cyclopropenone oximes and isocyanates contribute to a deeper understanding of these compounds' chemical behavior (Yoshida et al., 1987).
科学的研究の応用
Synthesis and Chemical Reactions
1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene is a compound involved in various chemical synthesis processes and reactions, contributing to the development of novel heterocyclic compounds. Its applications span across creating spirocyclic and heterocyclic structures, which are of interest in medicinal chemistry and material science due to their unique properties and potential therapeutic applications.
- Heterocyclic Compound Synthesis : The compound is involved in the synthesis of novel 4,6-diazaspiro[2.3]hex-1-en-5-ones through reactions with isocyanates, demonstrating its utility in constructing complex spirocyclic architectures (Yoshida et al., 1987; Yoshida et al., 1988).
- Transformation into Pyrazolines : In research exploring strained polycyclic compounds, it serves as a precursor for generating 1-acyl-3-(2-chloroethyl)-2-pyrazolines, showcasing its versatility in ring transformations and providing insights into the synthesis of bicyclic structures with potential biological activity (Tomilov et al., 1995).
- Oxime Derivative Formation : Its framework is used for generating oxime derivatives from ketones of heterocyclic spiro compounds, illustrating its role in diversifying heterocyclic chemistries and enhancing the functional group repertoire for further synthetic applications (Rahman et al., 2013).
ADMET Profiling and Pharmacodynamics
The compound's derivatives are subject to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and pharmacodynamic investigations to evaluate their potential as therapeutic agents. These studies provide critical data on the biological behavior and efficacy of spirocyclic compounds, contributing to the development of new drugs and therapeutic strategies.
- Biological Assays and Behavioral Studies : Specific derivatives have been explored for their selective agonistic activities on neuronal nicotinic acetylcholine receptors, with comprehensive in vitro ADMET profiling and in vivo behavioral studies indicating favorable profiles for central nervous system applications (Matera et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-9(19)18-14(6-2-3-7-14)20-13(17-18)11-5-4-10(15)8-12(11)16/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSATYEUYBKNJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)
![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)
![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)
![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5519177.png)
![3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5519180.png)

![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)